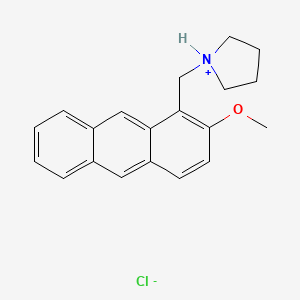
2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride is an organic compound that features a complex structure combining an anthracene core with methoxy and pyrrolidinylmethane substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride typically involves multiple steps, starting with the functionalization of the anthracene core. One common approach is to introduce the methoxy group via a nucleophilic substitution reaction, followed by the addition of the pyrrolidinylmethane moiety through a series of condensation and cyclization reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of catalytic processes can be employed to scale up the production while maintaining high purity and consistency.
化学反応の分析
Types of Reactions
2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy and pyrrolidinylmethane groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce new functional groups to the anthracene core or the substituents.
科学的研究の応用
2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and pyrrolidinylmethane groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
2-Methoxyanthracene: Lacks the pyrrolidinylmethane group, resulting in different chemical and biological properties.
1-Pyrrolidinylmethylanthracene: Lacks the methoxy group, which can affect its reactivity and applications.
Anthracene: The parent compound, which serves as a basis for various functionalized derivatives.
Uniqueness
2-Methoxy-1-pyrrolidinylmethylanthracene hydrochloride is unique due to the combination of methoxy and pyrrolidinylmethane groups on the anthracene core
特性
CAS番号 |
52723-13-4 |
|---|---|
分子式 |
C20H22ClNO |
分子量 |
327.8 g/mol |
IUPAC名 |
1-[(2-methoxyanthracen-1-yl)methyl]pyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C20H21NO.ClH/c1-22-20-9-8-17-12-15-6-2-3-7-16(15)13-18(17)19(20)14-21-10-4-5-11-21;/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3;1H |
InChIキー |
LHZQNRXTQWGAKF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C[NH+]4CCCC4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



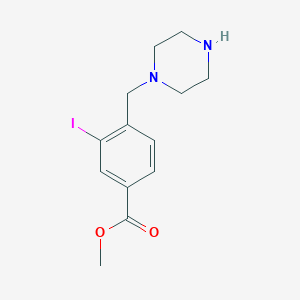
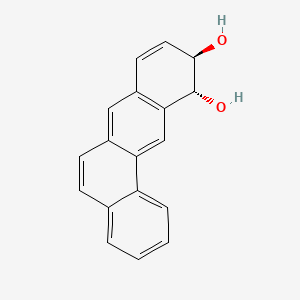

![2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride](/img/structure/B15344804.png)
![4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid](/img/structure/B15344805.png)
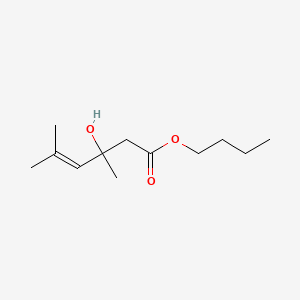
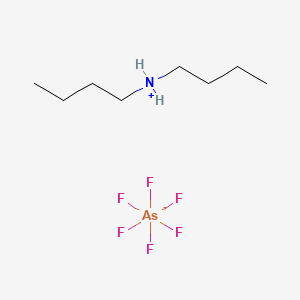
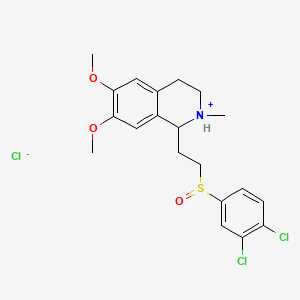
![2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-](/img/structure/B15344824.png)
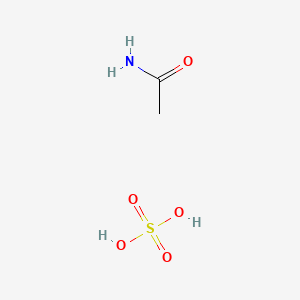

![8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B15344834.png)

